(4R,9aS)-4-Methyloctahydro-2H-quinolizine
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Overview
Description
(4R,9aS)-4-Methyloctahydro-2H-quinolizine is a bicyclic nitrogen-containing heterocycle. This compound is part of the quinolizidine family, which is known for its presence in various natural alkaloids. These compounds often exhibit significant biological activities, making them of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9aS)-4-Methyloctahydro-2H-quinolizine typically involves the cyclization of appropriate precursors. One common method involves the use of enaminones as intermediates. The enantioselective synthesis can be achieved through a series of steps, including protection-deprotection sequences and the use of chiral amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4R,9aS)-4-Methyloctahydro-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the degree of saturation in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(4R,9aS)-4-Methyloctahydro-2H-quinolizine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: This compound can be used to study the biological activities of quinolizidine alkaloids, which are known for their pharmacological properties.
Industry: The compound can be used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (4R,9aS)-4-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R,9aS)-4-Methyloctahydro-2H-quinolizine include other quinolizidine alkaloids such as:
(5R,8S,8aS)-8-methyl-5-pentyloctahydroindolizine: Known for its presence in amphibian alkaloids.
(1S,4R,9aS)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol: Another quinolizidine derivative with significant biological activity.
Uniqueness
What sets this compound apart is its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This unique stereochemistry can make it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
CAS No. |
5591-00-4 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4R,9aS)-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
NVAZQVKYKZTHQP-ZJUUUORDSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H]2N1CCCC2 |
Canonical SMILES |
CC1CCCC2N1CCCC2 |
Origin of Product |
United States |
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